molecular formula C14H19NO3 B8501646 N-(3-phenoxy)propionyl-prolinol

N-(3-phenoxy)propionyl-prolinol

Cat. No.: B8501646
M. Wt: 249.30 g/mol
InChI Key: ADFJTDBVTVKJEE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Phenoxy)propionyl-prolinol is a chiral organic compound recognized in research for its function as a prolyl endopeptidase (PEP) inhibitor . Prolyl endopeptidase is a serine protease that cleaves peptide bonds at the C-terminal side of proline residues, and it is implicated in the metabolism of neuropeptides that are crucial for learning and memory processes. By inhibiting this enzyme, this compound provides a valuable tool for researchers investigating the neurochemical pathways underlying amnesia and cognitive function . The molecule is synthesized from the chiral pool building block L-prolinol, which is derived from the natural amino acid proline, ensuring a high level of enantiomeric purity for stereoselective research applications . Its structure combines a prolinol moiety, which contributes to its chiral properties and potential for hydrogen bonding, with a phenoxypropionyl group . This configuration is typical of compounds designed for biological activity and enzyme interaction. As a prolyl endopeptidase inhibitor with noted low toxicity in scientific studies, it represents a promising candidate for further investigative work in developing therapeutic strategies for neurodegenerative conditions and memory-related disorders . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-phenoxypropan-1-one

InChI

InChI=1S/C14H19NO3/c16-11-12-5-4-9-15(12)14(17)8-10-18-13-6-2-1-3-7-13/h1-3,6-7,12,16H,4-5,8-11H2/t12-/m0/s1

InChI Key

ADFJTDBVTVKJEE-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CCOC2=CC=CC=C2)CO

Canonical SMILES

C1CC(N(C1)C(=O)CCOC2=CC=CC=C2)CO

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-phenoxy)propionyl-prolinol has shown promise as a lead compound in the development of new pharmaceuticals. Its structural characteristics suggest potential applications in treating cardiovascular diseases and other metabolic disorders.

Cardiovascular Applications

Research indicates that compounds similar to this compound may act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis. Such mechanisms can help in managing conditions like dyslipidemia and atherosclerosis, where abnormal lipid levels contribute to cardiovascular risks .

Anticancer Activity

Recent studies have highlighted the anticancer properties of phenoxy derivatives, including this compound. A series of phenoxy thiazoles were synthesized and exhibited significant cytotoxicity against various cancer cell lines, suggesting that derivatives of this compound could also be explored for similar effects . The mechanism appears to involve the repression of hypoxia-inducible factor 1-alpha (HIF-1α), which plays a role in tumor growth and survival .

Anticancer Efficacy

In one study, a series of compounds derived from phenoxy propionates were tested against human cancer cell lines (HCT-116 and MCF-7). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative activity . This suggests that this compound could be a candidate for further development as an anticancer agent.

Cardiovascular Effects

Another research effort focused on the lipid-modulating effects of compounds structurally related to this compound. These studies demonstrated that such compounds could effectively alter LDL particle size and reduce triglyceride levels, thereby improving overall cardiovascular health outcomes .

Summary Table of Applications

Application AreaDescriptionEvidence/Case Studies
Cardiovascular HealthAgonist for PPARs; regulates lipid metabolismStudies showing reduction in LDL levels
Anticancer ActivityCytotoxic effects on cancer cell linesIC50 values indicating significant activity
Metabolic DisordersPotential treatment for dyslipidemiaMechanistic studies linking structure to efficacy

Comparison with Similar Compounds

Antioxidant Activity

The antioxidant efficacy of phenoxy-substituted compounds is influenced by substituent type and position. Evidence from Schiff bases and 1,3-thiazolidine-4-ones (Molecules, 2010) highlights the following trends:

Compound Class Substituent Ranking (Descending Antioxidant Activity) Key Findings Reference
Schiff Bases 2,5-(OH)₂ > 2,3-(OH)₂ > 3-Cl > 3-phenoxy > 2-Cl > ... 3-Phenoxy-substituted Schiff bases (e.g., compound 2i ) showed moderate activity, outperforming styryl and methoxy groups but less active than dihydroxy or chloro derivatives.
1,3-Thiazolidine-4-ones 2,5-(OH)₂ > 2,3-(OH)₂ > 2,4-(OH)₂ > 3-phenoxy > 2-Cl > ... Similarly, 3-phenoxy derivatives (e.g., compound 3i ) ranked lower than dihydroxy analogs but higher than single hydroxy or chloro substituents.

Key Observations :

  • Electron-donating groups (e.g., -OH) enhance antioxidant activity more significantly than 3-phenoxy groups.
  • The 3-phenoxy substituent’s moderate activity suggests a balance between electron donation and steric effects, which may apply to N-(3-phenoxy)propionyl-prolinol.
Physicochemical Properties

Comparative data from N-(3-Phenylpropionyl)glycine (CAS# 56613-60-6) provide a baseline for assessing phenoxy-propionyl derivatives:

Property N-(3-Phenylpropionyl)glycine Hypothetical this compound*
Molecular Formula C₁₁H₁₃NO₃ Likely C₁₆H₂₁NO₄ (estimated)
Molecular Weight 207.226 g/mol ~300–320 g/mol (estimated)
Melting Point 118°C Not available in evidence
Boiling Point 480°C Not available in evidence
Density 1.202 g/cm³ Likely higher due to prolinol’s rigidity

*Note: Direct data for this compound are absent in the evidence; estimates are based on structural analogs.

Structural Implications :

  • The 3-phenoxy group’s aromaticity could enhance lipophilicity, affecting solubility and membrane permeability.

Q & A

Q. What are the recommended synthetic routes for N-(3-phenoxy)propionyl-prolinol, and how can enantiomeric purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling 3-phenoxypropionic acid with prolinol via activated intermediates like acyl chlorides (e.g., 3-phenylpropionyl chloride derivatives). Enantiomeric purity can be achieved using chiral auxiliaries or enzymatic resolution. For characterization, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and validate purity via polarimetry or circular dichroism (CD). Stability during synthesis should be monitored using TLC or LC-MS to detect racemization .

Q. How can spectroscopic techniques (NMR, MS, IR) be applied to characterize this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^{13}C NMR to confirm the propionyl-prolinol backbone. Key signals include the prolinol NH (~5.0 ppm, broad) and the phenoxy aromatic protons (6.8–7.4 ppm).
  • MS : High-resolution mass spectrometry (HRMS) in ESI+ mode can verify the molecular ion ([M+H]+^+). Fragmentation patterns (e.g., loss of phenoxy group) aid structural confirmation.
  • IR : Look for carbonyl stretching (~1720 cm1^{-1}) and hydroxyl absorption (~3300 cm1^{-1}).
    Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What protocols ensure stability during storage of this compound?

  • Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent hydrolysis and photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products (e.g., free prolinol or 3-phenoxypropionic acid). Use stabilizers like antioxidants (BHT) for long-term storage .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :
  • Standardized Assays : Use cell lines (e.g., HEK-293 for receptor binding) with strict controls for pH, temperature, and solvent (DMSO ≤0.1%).
  • Dose-Response Curves : Include EC50_{50}/IC50_{50} values with 95% confidence intervals. Replicate experiments across independent labs.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets. Reference studies on pyrethroid metabolites (e.g., 3-phenoxybenzoic acid) for mechanistic parallels .

Q. What strategies optimize microbial degradation studies for this compound in environmental samples?

  • Methodological Answer :
  • Strain Selection : Use marine-derived Pseudomonas spp. (isolated via selective media with 3-phenoxypropionic acid as the sole carbon source).
  • Degradation Monitoring : Employ HPLC-UV (λ = 254 nm) to track parent compound depletion. Confirm metabolite identity via GC-MS (e.g., phenoxyacetic acid derivatives).
  • Transcriptomic Analysis : Perform RNA-seq on bacterial consortia to identify upregulated catabolic genes (e.g., hydrolases, cytochrome P450) .

Q. How can metabolic stability and hepatotoxicity of this compound be assessed in vitro?

  • Methodological Answer :
  • Hepatic Microsomes : Incubate with pooled human liver microsomes (HLMs) and NADPH cofactor. Quantify remaining compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate intrinsic clearance (Clint_{int}).
  • Cytotoxicity : Use HepG2 cells with MTT assays. Measure IC50_{50} and compare to structural analogs (e.g., fentanyl derivatives) for toxicity trends .

Q. What computational methods predict the binding affinity of this compound to neurological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with crystal structures of GABAA_A receptors or opioid receptors. Validate with molecular dynamics (MD) simulations (AMBER/CHARMM force fields).
  • QSAR Models : Train on datasets of prolinol derivatives to correlate logP, polar surface area, and IC50_{50} values. Cross-reference with in vivo behavioral assays (e.g., rodent models for sedation) .

Data Contradiction Analysis

Q. How should discrepancies in enantiomer-specific activity of this compound be addressed?

  • Methodological Answer :
  • Enantiomer Separation : Use preparative SFC (supercritical fluid chromatography) with chiral stationary phases.
  • Biological Testing : Compare (R)- and (S)-enantiomers in parallel assays (e.g., calcium flux in neuronal cells).
  • Structural Dynamics : Perform NMR titration studies to assess enantiomer-receptor binding kinetics .

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